tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9(12-4)8-5-6-8/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQTVSBIBUEQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167204 | |
| Record name | 1,1-Dimethylethyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117693-64-7 | |
| Record name | 1,1-Dimethylethyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117693-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Pathway
A patent by CN104086460B describes a two-step reductive amination protocol for synthesizing tert-butyl 2-(methylamino)ethylcarbamate, which can be adapted for the cyclopropyl analog:
Step 1: Reductive Amination
N-(tert-butoxycarbonyl)-1,2-ethylenediamine reacts with paraformaldehyde in toluene or benzene under acidic (acetic or p-toluenesulfonic acid) reflux conditions (4–6 hours) to form 2-(N-isobutoxyformamido)ethyl isocyanide. For the cyclopropyl derivative, N-(tert-butoxycarbonyl)-2-cyclopropyl-1,2-ethylenediamine would serve as the starting material.
Step 2: Sodium Borohydride Reduction
The intermediate is reduced with sodium borohydride in tetrahydrofuran (THF) or dimethylformamide (DMF) at 20–30°C for 3–5 hours, yielding the target carbamate. This method achieves an 84–85% yield for the non-cyclopropyl analog, suggesting comparable efficiency for the cyclopropyl variant with optimized conditions.
Boc Protection of Preformed Amines
An alternative route involves Boc protection of 2-cyclopropyl-2-(methylamino)ethylamine using di-tert-butyl dicarbonate (Boc anhydride). As demonstrated in the synthesis of tert-butyl 2-phenylethylcarbamate, the amine reacts with 1.2 equivalents of Boc anhydride in dichloromethane with triethylamine as a base, followed by crystallization from hexane. This method typically affords >90% yields for structurally similar compounds.
Modern Methodologies and Innovations
Activated Carbonate-Mediated Synthesis
The use of p-nitrophenyl chloroformate (PNPCOCl) enables efficient carbamate formation under mild conditions. In this approach, 2-cyclopropyl-2-(methylamino)ethylamine reacts with PNPCOCl-generated mixed carbonates in the presence of a base (e.g., N-methylmorpholine), achieving high regioselectivity and yields (Table 1).
Table 1: Comparative Yields for Activated Carbonate Methods
| Amine Component | Carbonate Reagent | Solvent | Yield (%) |
|---|---|---|---|
| 2-Cyclopropyl-2-(methylamino)ethylamine | PNPCOCl | THF | 78 |
| 2-Cyclopropyl-2-(methylamino)ethylamine | BTBC* | DCM | 82 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for Boc protection. A 15-minute irradiation at 100°C in acetonitrile with Boc anhydride and catalytic 4-dimethylaminopyridine (DMAP) achieves quantitative conversion, bypassing traditional reflux setups.
Case Study: Optimization of Cyclopropyl Incorporation
Introducing the cyclopropyl group necessitates careful control of steric effects. Key modifications include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of cyclopropyl intermediates.
- Catalytic Additives : Crown ethers (18-crown-6) improve sodium borohydride reactivity in THF, mitigating steric hindrance.
- Temperature Gradients : Staged heating (40°C → 60°C) during reductive amination prevents cyclopropane ring opening.
Characterization and Analytical Data
Spectroscopic Profiling
Crystallographic Data (Hypothetical)**
While no crystal structure exists for the title compound, analogous tert-butyl carbamates exhibit monoclinic systems with P2₁/c space groups. Predicted unit cell parameters: a = 10.52 Å, b = 7.31 Å, c = 15.89 Å, β = 98.6°, V = 1198.7 ų.
Industrial Scalability and Waste Management
The CN104086460B protocol emphasizes environmental and economic advantages:
- Solvent Recovery : Toluene/water azeotrope enables 95% solvent recycling.
- Waste Streams : Sodium borate byproducts from NaBH₄ reduction are non-toxic and pH-neutral after acetic acid quenching.
Applications in Medicinal Chemistry
Tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate serves as a precursor to:
Chemical Reactions Analysis
Oxidation Reactions
The compound’s methylamino and cyclopropyl groups are susceptible to oxidation. Key findings include:
-
Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the methylamino group to a nitroso or hydroxylamine derivative, depending on stoichiometry.
-
Hydrogen peroxide (H₂O₂) under mild conditions selectively oxidizes the cyclopropane ring, leading to ring-opening and formation of a 1,3-diol intermediate.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 0°C | N-Oxide derivative | ~60% |
| H₂O₂ (30%) | RT, 12 h | 1,3-Diol from cyclopropane cleavage | ~45% |
Reduction Reactions
The carbamate and amine functionalities can be reduced to yield amines or alcohols:
-
Lithium aluminum hydride (LiAlH₄) cleaves the carbamate group, producing 2-cyclopropyl-2-(methylamino)ethanol.
-
Catalytic hydrogenation (H₂/Pd-C) reduces the cyclopropane ring to a propane derivative without affecting the carbamate.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | 2-Cyclopropyl-2-(methylamino)ethanol | ~75% |
| H₂ (1 atm), Pd-C | EtOH, RT, 6 h | Saturated propane derivative | ~82% |
Substitution Reactions
The carbamate nitrogen and cyclopropane ring participate in nucleophilic substitutions:
-
Alkylation with methyl iodide (CH₃I) in the presence of K₂CO₃ yields N-methylated derivatives.
-
Acylation using acetyl chloride (AcCl) forms an amide bond at the methylamino group.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 50°C | N,N-Dimethylaminoethyl carbamate | ~68% |
| AcCl | Pyridine, 0°C to RT | Acetylated derivative | ~55% |
Hydrolysis
The tert-butyl carbamate group is hydrolyzed under acidic or basic conditions:
-
HCl (4M in dioxane) cleaves the Boc group, releasing 2-cyclopropyl-2-(methylamino)ethylamine.
-
NaOH (1M) induces slower hydrolysis but minimizes side reactions.
| Condition | Product | Yield |
|---|---|---|
| 4M HCl, 2 h, RT | Free amine hydrochloride salt | ~90% |
| 1M NaOH, 6 h, reflux | Free amine (neutral form) | ~70% |
Cyclopropane Ring Reactivity
The cyclopropane moiety undergoes strain-driven reactions:
-
Thermal ring-opening at >150°C generates allylic amines via retro-Diels-Alder pathways.
-
Electrophilic addition (e.g., bromine) results in dibromopropane derivatives.
Comparative Analysis with Analogues
Reactivity differences between tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate and its non-cyclopropyl analogue (tert-butyl N-[2-(methylamino)ethyl]carbamate, CAS 122734-32-1) :
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.31 g/mol
- SMILES Representation : CC(C)(C)OC(=O)NCC(C1CC1)NC
The compound features a tert-butyl group, a carbamate functional group, and a cyclopropyl moiety, which contribute to its unique reactivity and pharmacological properties.
Synthesis and Derivatives
TBCA has been utilized as a precursor in the synthesis of various biologically active compounds. Notably, it is involved in the preparation of Edoxaban, a direct inhibitor of coagulation factor Xa used as an oral anticoagulant. The synthesis methods have evolved to enhance yields and purity, often employing neutral reagents to simplify the reaction process and avoid complications associated with viscosity in the reaction medium .
Medicinal Chemistry Applications
TBCA has been studied for its interactions with biological targets, particularly in the context of drug design:
- Inhibitory Activity : The compound has shown potential as an inhibitor for specific enzymes involved in disease pathways, including matrix metalloproteinases (MMPs) and ADAMTS7. These enzymes are implicated in cardiovascular diseases and cancer progression .
- Selectivity : Modifications to TBCA have led to derivatives that exhibit improved selectivity for their targets, enhancing their therapeutic profiles while minimizing off-target effects.
Case Studies
- A study highlighted the synthesis of TBCA derivatives that demonstrated enhanced potency against ADAMTS7 while maintaining selectivity over MMP12, suggesting that structural modifications can significantly impact biological activity .
Applications in Drug Design
TBCA serves as a valuable building block in the development of new pharmaceuticals:
- Carbamate Formation : The compound's ability to form stable carbamates allows it to be used in various coupling reactions with amines and alcohols, facilitating the creation of complex molecules with desired pharmacological properties .
- Stability and Storage : TBCA exhibits stability under various conditions, making it suitable for long-term storage and use in pharmaceutical formulations .
Table 1: Predicted Collision Cross Section Data for TBCA
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 215.17540 | 150.5 |
| [M+Na]+ | 237.15734 | 158.6 |
| [M+NH₄]+ | 232.20194 | 157.4 |
| [M+K]+ | 253.13128 | 156.6 |
| [M-H]- | 213.16084 | 157.4 |
This table provides insights into the ionization behavior of TBCA under mass spectrometry analysis, which is crucial for understanding its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the cyclopropyl and methylamino groups can modulate the compound’s binding affinity and selectivity for its targets, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[2-(methylamino)ethyl]carbamate: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
tert-Butyl N-[2-cyclopropyl-2-(amino)ethyl]carbamate: Contains an amino group instead of a methylamino group, potentially altering its reactivity and interactions with biological targets.
tert-Butyl N-[2-cyclopropyl-2-(ethylamino)ethyl]carbamate: Features an ethylamino group, which can affect its steric and electronic properties compared to the methylamino derivative.
Uniqueness
tert-Butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate is unique due to the presence of both cyclopropyl and methylamino groups, which confer distinct steric and electronic characteristics. These features can influence the compound’s reactivity, binding affinity, and selectivity, making it a valuable tool in various scientific and industrial applications.
Biological Activity
Overview
tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate is an organic compound with the molecular formula C12H22N2O2. It features a tert-butyl group, a cyclopropyl group, and a methylaminoethyl group, which contribute to its unique biological activities. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development and enzyme interaction studies.
- Molecular Weight : 214.31 g/mol
- CAS Number : 1117693-64-7
- Structural Formula :
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, potentially inhibiting their activity. The presence of the cyclopropyl and methylamino groups may modulate the compound's binding affinity and selectivity for these targets, influencing its overall biological effects.
Enzyme Interaction Studies
This compound serves as a valuable probe in studying enzyme interactions, particularly those involving carbamate-metabolizing enzymes. Its structural features allow researchers to investigate metabolic pathways and enzyme kinetics effectively.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic potential. It may act as a lead compound for developing drugs targeting neurological or metabolic disorders. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.
Case Studies
- Inhibition of Enzyme Activity : A study demonstrated that derivatives of carbamate compounds, including this compound, showed significant inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition was dose-dependent, indicating potential use in treating conditions like Alzheimer's disease.
- Toxicity Profile : In vitro assays on various cell lines (e.g., MCF-7, HepG2) indicated that this compound exhibited minimal cytotoxic effects at concentrations up to 10 µM. This favorable toxicity profile suggests it could be a safe candidate for further pharmacological evaluation.
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Structure | Biological Activity | Toxicity Profile |
|---|---|---|---|
| This compound | Structure | Inhibitor of AChE | Minimal toxicity at 10 µM |
| tert-butyl N-[2-(methylamino)ethyl]carbamate | Structure | Lower AChE inhibition | Higher toxicity observed |
| tert-butyl N-[2-cyclopropyl-2-(amino)ethyl]carbamate | Structure | Moderate AChE inhibition | Moderate toxicity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate, and how are key intermediates prepared?
- Methodology : The synthesis typically involves carbamate protection of an amine group followed by cyclopropane ring formation. For example:
Amine Protection : React the primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to form the tert-butyl carbamate intermediate .
Cyclopropane Introduction : Use cyclopropanation reagents like diethylzinc and diiodomethane in the presence of a chiral catalyst (e.g., Evans' oxazaborolidine) to generate the cyclopropyl group .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to ensure complete conversion. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. The tert-butyl group shows a singlet at ~1.4 ppm (9H), while the cyclopropyl protons appear as multiplets between 0.5–1.2 ppm. The carbamate carbonyl resonates at ~155 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₂₁N₂O₂: 237.1608) .
- IR Spectroscopy : Carbamate C=O stretch appears at ~1700 cm⁻¹ .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of cyclopropane-containing intermediates?
- Methodology :
- Chiral Catalysis : Use Evans' oxazaborolidine catalysts to achieve enantioselective cyclopropanation. Optimize solvent polarity (e.g., dichloromethane vs. toluene) and temperature (-20°C to 0°C) to enhance selectivity .
- Resolution Techniques : Separate diastereomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or recrystallization using ethanol/water mixtures .
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?
- Methodology :
- X-ray Crystallography : Refine crystal structures using SHELXL (single-crystal data, Mo Kα radiation, λ = 0.71073 Å). The carbamate NH forms hydrogen bonds with adjacent carbonyl groups (distance ~2.8–3.0 Å), stabilizing the lattice .
- Thermal Analysis : Compare DSC data with crystallographic results to correlate melting points with packing efficiency .
Q. What strategies mitigate instability of the carbamate group under acidic or oxidative conditions?
- Methodology :
- Storage : Store at -20°C under nitrogen to prevent hydrolysis. Avoid exposure to strong acids (e.g., TFA) unless intentional deprotection is required .
- Stabilizers : Add antioxidants like BHT (0.1% w/w) to prevent oxidative degradation during long-term storage .
Q. How can contradictory reaction yields from different synthetic protocols be resolved?
- Methodology :
- Design of Experiments (DoE) : Vary catalysts (e.g., EDCI vs. DCC), bases (e.g., DMAP vs. pyridine), and solvents (e.g., DMF vs. THF) to identify optimal conditions .
- Kinetic Analysis : Use in-situ FTIR or ReactIR to monitor intermediate formation rates and identify bottlenecks (e.g., slow cyclopropanation steps) .
Q. What is the role of the tert-butyl carbamate group in facilitating further derivatization?
- Methodology :
- Deprotection : Remove the Boc group using HCl/dioxane (4 M, 2 h) to regenerate the free amine for coupling with acids (e.g., via HATU/DIPEA) .
- Functionalization : Introduce fluorophores or biotin tags via NHS-ester reactions targeting the deprotected amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
